molecular formula C15H9N5O2S2 B2857038 N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1226446-49-6

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No. B2857038
CAS RN: 1226446-49-6
M. Wt: 355.39
InChI Key: LKFKIWLJFPRIJV-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, also known as FTDC, is a novel small molecule that has gained considerable attention in scientific research due to its potential therapeutic applications. FTDC is a thiazole-based compound that has been synthesized using a variety of methods, and its mechanism of action has been thoroughly investigated.

Scientific Research Applications

Antimicrobial Activity

Sukriye Cakmak et al. (2022) studied a thiazole-based heterocyclic amide, closely related to N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, which showed good antimicrobial activity against eight microorganisms, suggesting its potential for pharmacological and medical applications (Cakmak et al., 2022).

Synthesis and Characterization

A. Abdelhamid et al. (2018) reported on the synthesis of thiazole derivatives, including structures similar to the compound of interest, clarifying their structures through spectral data and evaluating their antimicrobial and anticancer activities (Abdelhamid et al., 2018).

Antitumor Activity

Yasser H. Zaki et al. (2018) investigated compounds with a backbone structure similar to the compound , demonstrating significant antitumor activity against breast MCF-7 and colon HCT-116 human cancer cell lines (Zaki et al., 2018).

Structural Analysis

Maryam Rahmani et al. (2016) examined N-2-pyrazinyl-2-furancarboxamide, structurally related to the compound of interest, using X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations to explore the crystal packing motifs and the effect of aromaticity on the crystal packing (Rahmani et al., 2016).

Pharmacological Potential

A. Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, including structures akin to the compound of interest, and assessed their antimicrobial activity and cytotoxicity, demonstrating the potential of these compounds in biological applications (Hamed et al., 2020).

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O2S2/c21-13(11-8-23-14(18-11)9-6-16-3-4-17-9)20-15-19-10(7-24-15)12-2-1-5-22-12/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFKIWLJFPRIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

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